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Isoxazolo[4,5-b]pyridin-3(2H)-one

Cat. No.: B038499
CAS No.: 122019-40-3
M. Wt: 136.11 g/mol
InChI Key: NZYHQGWJHXLVCA-UHFFFAOYSA-N
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Description

Functionalization and Derivatization Strategies

The functionalization of the isoxazolo[4,5-b]pyridine (B12869654) core is primarily achieved through synthetic strategies that build the heterocyclic system with desired substituents in place. One common approach involves the annulation of an isoxazole (B147169) fragment onto a pre-functionalized pyridine (B92270) ring or, conversely, the formation of a pyridine ring from a substituted isoxazole. nih.govbeilstein-journals.org

A notable method starts from readily available 2-chloro-3-nitropyridines. These precursors can be elaborated to introduce various functional groups. For instance, the synthesis of ethyl 6-R-isoxazolo[4,5-b]pyridine-3-carboxylates is achieved through the cyclization of intermediates derived from 2-chloro-3-nitropyridines. beilstein-journals.org This method is advantageous as it proceeds under mild conditions, such as using potassium carbonate in acetonitrile (B52724) at room temperature. beilstein-journals.org

Furthermore, derivatization of existing functional groups on the isoxazolo[4,5-b]pyridine ring system is a key strategy. For example, a formyl group at the 3-position can be protected as a dioxolane derivative before further transformations on the molecule. This was demonstrated in a sequence where the formyl group of a precursor was protected with ethylene (B1197577) glycol, followed by the cyclization to form the isoxazolo[4,5-b]pyridine core. nih.govbeilstein-journals.org Another example of derivatization is the conversion of 3-formylisoxazolo[4,5-b]pyridine into its arylhydrazone derivatives, which serve as precursors for rearrangement reactions. nih.govbeilstein-journals.org

These strategies allow for the introduction of a wide array of functional groups, including esters, protected aldehydes, and various substituents on the pyridine ring, thereby enabling the exploration of the chemical space around the isoxazolo[4,5-b]pyridine core.

Intramolecular Rearrangement Reactions

Intramolecular rearrangements offer a powerful tool for skeletal transformations of heterocyclic compounds, leading to the formation of novel structural motifs that might be difficult to access through other synthetic routes.

A significant intramolecular rearrangement observed in the isoxazolo[4,5-b]pyridine system is the base-promoted Boulton-Katritzky rearrangement. This reaction has been documented for isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. nih.govbeilstein-journals.orgnih.gov When treated with a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures (e.g., 60 °C), these arylhydrazones undergo a rearrangement to yield 3-hydroxy-2-(2-aryl nih.govnih.govclockss.orgtriazol-4-yl)pyridines in excellent yields. beilstein-journals.org

This transformation is noteworthy as it provides access to polyfunctionalized pyridines that would be otherwise challenging to synthesize. beilstein-journals.orgbeilstein-journals.org The reaction proceeds from the arylhydrazone of the isoxazolo[4,5-b]pyridine, which itself is formed from the corresponding 3-formyl derivative. nih.gov The rearrangement involves the isoxazole ring opening and subsequent recyclization to form the triazole ring.

Starting MaterialReagents and ConditionsProductYield (%)
Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazoneK₂CO₃, DMF, 60 °C3-Hydroxy-2-(2-aryl nih.govnih.govclockss.orgtriazol-4-yl)pyridine92

Nucleophilic and Electrophilic Processes within the Isoxazolo[4,5-b]pyridine System

The electronic nature of the isoxazolo[4,5-b]pyridine system, characterized by an electron-deficient pyridine ring, makes it susceptible to nucleophilic attack. Conversely, the introduction of electron-withdrawing groups can further enhance its electrophilicity.

While specific examples for isoxazolo[4,5-b]pyridin-3(2H)-one are not extensively detailed in the reviewed literature, studies on the isomeric 6-nitroisoxazolo[4,3-b]pyridines demonstrate a high propensity for dearomatization through nucleophilic addition. These compounds react with neutral carbon nucleophiles, such as 1,3-dicarbonyl compounds and π-excessive (het)arenes, under mild, base-free conditions to form 1,4-addition products. nih.gov This high reactivity, which leads to dearomatization of the pyridine ring, is attributed to the strong electron-withdrawing effect of the nitro group, rendering the system "superelectrophilic". nih.gov The nucleophilic addition occurs at the 7-position of the isoxazolo[4,3-b]pyridine (B63319) ring. nih.gov Given the similar electronic properties, it is plausible that appropriately activated isoxazolo[4,5-b]pyridine derivatives could undergo analogous dearomatization reactions.

The enhanced electrophilicity of certain isoxazolopyridine derivatives also facilitates their participation in cycloaddition reactions. Specifically, 6-nitroisoxazolo[4,3-b]pyridines have been shown to readily undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with dienes like 2,3-dimethyl-1,3-butadiene. nih.gov In these reactions, the C5=C6 bond of the pyridine ring, activated by the nitro group, acts as the dienophile. This reactivity further underscores the reduced aromaticity and heightened electrophilic character of these systems. nih.gov While direct examples for the isoxazolo[4,5-b]pyridine ring system are not provided in the searched literature, the principles suggest that sufficient activation of the pyridine ring could enable its participation in similar cycloaddition reactions.

Redox Chemistry of Isoxazolo[4,5-b]pyridine N-Oxides (e.g., Deoxygenation)

The redox chemistry of the isoxazolo[4,5-b]pyridine system, particularly involving the corresponding N-oxides, is an important aspect of its reactivity. Pyridine N-oxides, in general, are versatile intermediates in organic synthesis. The N-oxide functionality can be used to direct further functionalization of the heterocyclic ring and can subsequently be removed through deoxygenation. scripps.edu

A variety of methods are available for the deoxygenation of pyridine N-oxides, and these are applicable to complex heterocyclic systems. organic-chemistry.orgorganic-chemistry.org For instance, a novel deoxygenation system using methanesulfonyl chloride (MsCl) in the presence of triethylamine (B128534) (Et3N) has been reported to deoxygenate pyridine N-oxides without chlorination of the pyridine nucleus. clockss.org The active species in this reaction is proposed to be sulfur dioxide generated in situ. clockss.org Other methods include palladium-catalyzed transfer oxidation using triethylamine, which is chemoselective and tolerates a range of functional groups. organic-chemistry.org Photocatalytic methods using rhenium complexes have also been developed for the deoxygenation of pyridine N-oxides under mild conditions. nih.gov Although these methods have been demonstrated on a range of pyridine N-oxides, their direct application to isoxazolo[4,5-b]pyridine N-oxides would be a logical extension for the manipulation of this heterocyclic system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O2 B038499 Isoxazolo[4,5-b]pyridin-3(2H)-one CAS No. 122019-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2]oxazolo[4,5-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-6-5-4(10-8-6)2-1-3-7-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYHQGWJHXLVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NO2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595658
Record name [1,2]Oxazolo[4,5-b]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122019-40-3
Record name [1,2]Oxazolo[4,5-b]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Isoxazolo 4,5 B Pyridin 3 2h One Ring System

Annulation Strategies for Constructing the Isoxazolo[4,5-b]pyridine (B12869654) Core

Annulation, the process of building a new ring onto a pre-existing one, is a cornerstone in the synthesis of the Isoxazolo[4,5-b]pyridin-3(2H)-one system. The two main approaches involve either forming the isoxazole (B147169) ring on a pyridine (B92270) precursor or constructing the pyridine ring onto an existing isoxazole. nih.gov A third, distinct annulation strategy begins with substituted nitropyridines. nih.gov

One of the classical methods for constructing the isoxazolo[4,5-b]pyridine skeleton involves the annulation of an isoxazole fragment onto a pyridine ring. nih.gov This strategy typically employs substituted pyridine derivatives as the starting material. The process involves introducing the necessary atoms to form the isoxazole ring through cyclization.

Common starting materials for this approach are 3-halopyridines or 3-hydroxypyridines that possess a suitable functional group at the adjacent C2 position. nih.gov This functionality is designed to react and close the five-membered isoxazole ring. For instance, a hydroxyl group on the pyridine can act as a nucleophile to form the N-O bond of the isoxazole, or a halide can be displaced in a cyclization step.

Table 1: Examples of Annulation of Isoxazole Fragments onto Pyridine Derivatives

Starting Pyridine Derivative Key Reagents/Conditions Product Type Reference
3-Halopyridine with C2 functionality Base-mediated cyclization Isoxazolo[4,5-b]pyridine nih.gov
3-Hydroxypyridine with C2 functionality Cyclization via dehydration or other activation Isoxazolo[4,5-b]pyridine nih.gov

An alternative and widely used approach is the construction of the pyridine ring onto a pre-existing, functionalized isoxazole core. nih.gov This method offers the advantage of building upon the often more readily accessible isoxazole precursors.

Two notable examples of this strategy include:

Intramolecular cyclization of 4-(propargylamino)isoxazoles : In this method, an isoxazole bearing a propargylamino group at the 4-position undergoes cyclization to form the fused pyridine ring. nih.gov This reaction can be catalyzed by transition metals like gold. rsc.org

Reaction of 4-amino-5-benzoylisoxazoles : These isoxazole derivatives can react with ketones or 1,3-dicarbonyl compounds to build the pyridine portion of the final structure. nih.gov

For the related isoxazolo[5,4-b]pyridine (B12869864) isomers, a common strategy involves condensing 5-aminoisoxazoles with various carbon sources, such as acetylacetone (B45752) or ethyl 2-cyano-3-ethoxyacrylate, to form the pyridine ring. clockss.org

Table 2: Examples of Pyridine Ring Annulation onto Isoxazole Derivatives

Starting Isoxazole Derivative Reagent(s) Key Transformation Reference
4-(Propargylamino)isoxazole Gold(I) catalyst Intramolecular cyclization nih.govrsc.org
4-Amino-5-benzoylisoxazole Ketones or 1,3-dicarbonyl compounds Condensation and cyclization nih.gov
5-Aminoisoxazole 2-(bis(methylthio)methylene)malononitrile Addition, cyclization, and aromatization clockss.org

A highly efficient and more recent method for synthesizing the isoxazolo[4,5-b]pyridine core involves the use of readily available 2-chloro-3-nitropyridines. nih.gov This strategy is noted for its mild reaction conditions, straightforward work-up, and high product yields. nih.gov

The key transformation is an intramolecular nucleophilic substitution of the nitro group. nih.gov The synthesis begins by reacting a 2-chloro-3-nitro-6-R-pyridine with a compound that introduces a nucleophilic carbon side chain at the C2 position. This intermediate then undergoes cyclization, where the nucleophilic carbon attacks the carbon bearing the nitro group, displacing it to form the isoxazole ring. nih.govresearchgate.net

An example of this process starts with the reaction of 2-chloro-3-nitropyridines with ethyl isocyanoacetate in the presence of a base like potassium carbonate. This forms an intermediate which, upon treatment with an acid, cyclizes to yield ethyl 6-R-isoxazolo[4,5-b]pyridine-3-carboxylates. nih.gov

Table 3: Synthesis of Isoxazolo[4,5-b]pyridines from 3-Nitropyridines

Starting Material Reagents Intermediate Product Yield Reference
2-Chloro-5-methyl-3-nitropyridine 1. Ethyl isocyanoacetate, K2CO3, DMF; 2. HCl Ethyl 2-(2-chloro-5-methyl-3-nitropyridin-4-yl)-2-isocyanoacetate Ethyl 6-methylisoxazolo[4,5-b]pyridine-3-carboxylate 85% nih.gov
2,6-Dichloro-3-nitropyridine 1. Ethyl isocyanoacetate, K2CO3, DMF; 2. HCl Ethyl 2-(2,6-dichloro-3-nitropyridin-4-yl)-2-isocyanoacetate Ethyl 6-chloroisoxazolo[4,5-b]pyridine-3-carboxylate 89% nih.gov

Multi-Component Reactions (MCRs) in this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are a powerful tool in heterocyclic synthesis due to their efficiency and atom economy. orientjchem.org While MCRs have been developed for the synthesis of the isomeric isoxazolo[5,4-b]pyridines, their application to directly form the this compound core is less documented.

For instance, a one-pot tandem reaction under microwave irradiation in water has been used to create polycyclic-fused isoxazolo[5,4-b]pyridines without any added catalyst. nih.gov Another MCR involves the ultrasound-assisted reaction of an aryl glyoxal, a 5-aminoisoxazole, and malononitrile (B47326) in acetic acid to yield isoxazolo[5,4-b]pyridines. researchgate.net These examples highlight the potential of MCR strategies in constructing fused isoxazolopyridine systems, even if specific protocols for the [4,5-b] isomer are not yet prevalent.

Cyclization Pathways to this compound Derivatives

The formation of the this compound ring system often relies on a key cyclization step. Intramolecular cyclizations, where a single molecule containing all the necessary atoms folds and bonds to form a ring, are particularly common.

A significant pathway to the isoxazolo[4,5-b]pyridine core is through the intramolecular cyclization of appropriately substituted isoxazoles. nih.gov This approach is a specific subset of the annulation strategies previously discussed (Section 2.1.2) but merits separate attention due to the diverse and modern catalytic methods employed.

A prime example is the cyclization of 4-(propargylamino)isoxazoles. The propargyl group (containing a C≡C triple bond) is positioned to react with the isoxazole ring to form the fused pyridine. This transformation is often facilitated by gold(I) catalysts. rsc.org The gold catalyst activates the alkyne group of the propargyl moiety, making it susceptible to nucleophilic attack from the isoxazole ring, leading to cyclization. organic-chemistry.org This method is valued for its mild reaction conditions and high efficiency. figshare.com Another related approach is the intramolecular [3+2] cycloaddition of a nitrile oxide with an alkyne tethered to a heterocyclic core, which can form a fused isoxazole ring system in a single step. mdpi.com

Friedländer Condensation Approaches to Isoxazolopyridines

The Friedländer annulation is a classical and effective method for the synthesis of quinolines and, by extension, fused pyridine systems like isoxazolopyridines. This reaction typically involves the condensation of an ortho-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group.

In the context of isoxazolo[4,5-b]pyridine synthesis, derivatives of 4-amino-5-aroylisoxazoles serve as the key ortho-aminoaryl ketone precursors. For instance, the condensation of 4-amino-5-benzoylisoxazole-3-carboxamide (B1268356) with various carbonyl compounds possessing an active methylene (B1212753) group has been shown to yield 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines. nih.gov These reactions can be performed under both conventional heating and microwave irradiation conditions, often in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or indium triflate (In(OTf)₃). nih.govevitachem.com The choice of catalyst and reaction conditions can influence the reaction efficiency and yield of the desired fused pyridine system. nih.gov

A specific example involves the reaction of 4-amino-5-benzoylisoxazole-3-carboxamide with a ketone. This reaction can be carried out using conventional heating in a thermostated oil bath with catalysts like ZnCl₂ or In(OTf)₃, or under solvent-free conditions in a microwave reactor with ZnCl₂ as the catalyst. nih.gov

ReactantsCatalyst/ConditionsProduct
4-Amino-5-benzoylisoxazole-3-carboxamide and a ketoneZnCl₂ or In(OTf)₃, conventional heating or microwave3,5,6,7-Tetrasubstituted isoxazolo[4,5-b]pyridine

This approach provides a modular and efficient route to a variety of substituted isoxazolo[4,5-b]pyridines, allowing for the introduction of diverse functionalities onto the pyridine ring. nih.gov

1,3-Dipolar Cycloaddition Strategies for Isoxazole Ring Formation within Fused Systems

The 1,3-dipolar cycloaddition is a powerful and highly convergent reaction for the construction of five-membered heterocyclic rings, including isoxazoles. wikipedia.orgnumberanalytics.com This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, typically an alkene or alkyne. wikipedia.orgyoutube.com This strategy is particularly valuable for synthesizing the isoxazole ring within the fused isoxazolo[4,5-b]pyridine system.

Nitrile oxides, which are key intermediates in this process, can be generated in situ from various precursors, such as oximes, through oxidation. nih.gov The subsequent cycloaddition with a suitable dipolarophile, often an alkyne, leads directly to the formation of the isoxazole ring. youtube.com The regioselectivity of this cycloaddition can sometimes be low, leading to mixtures of regioisomers. youtube.com However, the use of certain catalysts, like copper in the case of azide-alkyne cycloadditions (a related "click reaction"), can enhance the reaction rate and selectivity. youtube.com

While direct examples of 1,3-dipolar cycloadditions for the synthesis of the parent this compound are not extensively detailed in the provided search results, the general principle is a cornerstone of isoxazole synthesis and is applicable to the formation of this fused system. researchgate.net The strategy would involve a pyridine derivative bearing a dipolarophile which would react with a 1,3-dipole to form the fused isoxazole ring.

A notable application of this type of reaction is the synthesis of isoxazoline-linked sulfonamides, where nitrile oxides are generated in situ and react with alkenes in a highly regioselective 1,3-dipolar cycloaddition. nih.gov This highlights the versatility of this reaction in creating complex heterocyclic systems.

1,3-DipoleDipolarophileProduct
Nitrile OxideAlkyneIsoxazole
Nitrile OxideAlkeneIsoxazoline
Azomethine YlideCarbonylOxazolidine

This methodology offers a powerful tool for the construction of the isoxazole moiety in fused heterocyclic systems, providing a pathway to novel isoxazolo[4,5-b]pyridine derivatives. wikipedia.orgnih.gov

Green Chemistry Approaches and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance sustainability. This section explores the application of these principles in the synthesis of the this compound ring system.

Reactions in Aqueous Media

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of isoxazole derivatives in aqueous media has been successfully demonstrated. mdpi.com For instance, the synthesis of 3,4,5-trisubstituted isoxazoles can be achieved in water under mild basic conditions at room temperature through a [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds. beilstein-journals.org This method offers a fast and environmentally friendly route to these important heterocycles. beilstein-journals.org

Furthermore, multicomponent reactions in water have been utilized for the synthesis of isoxazolo[5,4-b]pyridines. nih.govresearchgate.net These one-pot tandem reactions can proceed under microwave irradiation without the need for additional reagents or catalysts, making the protocol green and suitable for creating libraries of compounds. nih.govresearchgate.net A new method has also been developed for synthesizing derivatives of isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine through a one-pot sequential multicomponent reaction in water, highlighting the versatility of this green solvent. researchgate.net

Solvent-Free Reaction Conditions

Eliminating the use of volatile organic solvents is a key aspect of green chemistry. Solvent-free reactions often lead to reduced waste, easier product purification, and lower energy consumption. The Friedländer condensation for the synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines can be effectively carried out under solvent-free conditions using microwave irradiation in the presence of a ZnCl₂ catalyst. nih.govevitachem.com This approach has been shown to provide good yields of the desired products. nih.gov

Microwave-Assisted Synthetic Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. mdpi.com This technology has been successfully applied to the synthesis of isoxazolo[4,5-b]pyridine derivatives.

As mentioned previously, the Friedländer condensation to produce 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines can be performed efficiently under microwave irradiation. nih.gov Additionally, multicomponent reactions for the synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines have been conducted in water under microwave conditions, offering a green and efficient synthetic route. nih.govresearchgate.net The synthesis of isoxazolidines via 1,3-dipolar cycloadditions has also been achieved using microwave energy, demonstrating the broad applicability of this technique in heterocyclic chemistry. beilstein-archives.org

Synthetic MethodReaction ConditionsAdvantages
Friedländer CondensationSolvent-free, microwave irradiation, ZnCl₂ catalystGood yields, reduced waste. nih.govevitachem.com
Multicomponent ReactionAqueous media, microwave irradiationGreen, efficient, suitable for library synthesis. nih.govresearchgate.net
1,3-Dipolar Cycloaddition (for isoxazolidines)Microwave irradiationFast, efficient, eco-friendly compared to conventional heating. beilstein-archives.org

Ultrasound-Assisted Synthetic Transformations

Ultrasound irradiation is another green chemistry tool that can enhance reaction rates and yields through the phenomenon of acoustic cavitation. This technique has been employed for the synthesis of isoxazole and its fused derivatives.

A novel and straightforward synthesis of isoxazolo[5,4-b]pyridines has been developed using a one-pot reaction under ultrasound irradiation. researchgate.net This method offers several advantages, including short reaction times, high efficiency, easy product purification, and environmentally friendly conditions. researchgate.net Similarly, the synthesis of novel isoxazolines has been achieved through a highly regioselective 1,3-dipolar cycloaddition under ultrasound activation. nih.gov Ultrasound has also been utilized for the synthesis of 1,2,4-triazole (B32235) coupled acetamide (B32628) derivatives, showcasing its utility in constructing various heterocyclic systems with good yields in shorter time frames. mdpi.com

Catalytic Strategies for this compound Formation

The formation of the isoxazolo[4,5-b]pyridine ring system is often facilitated by catalytic methods that enhance reaction rates and yields. Both acid and base catalysis play pivotal roles in the key cyclization and condensation steps.

Lewis Acid Catalysis (e.g., ZnCl₂, In(OTf)₃)

Lewis acids are effective catalysts for the synthesis of isoxazolo[4,5-b]pyridines, particularly through Friedlander-type condensation reactions. These catalysts activate carbonyl groups, facilitating nucleophilic attack and subsequent cyclization.

Detailed research has demonstrated the utility of zinc chloride (ZnCl₂) and indium triflate (In(OTf)₃) in the synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines. nih.gov The reaction involves the condensation of 4-amino-5-benzoylisoxazole-3-carboxamide with various carbonyl compounds that possess a reactive α-methylene group. nih.gov Conventional heating in the presence of these catalysts, as well as microwave-assisted synthesis with ZnCl₂ under solvent-free conditions, have proven effective for obtaining good yields of the desired poly-substituted products. nih.gov

The role of ZnCl₂ as a Lewis acid catalyst extends to numerous other organic transformations. Its ability to coordinate with oxygen-containing functional groups can activate substrates towards nucleophilic attack, a principle that is fundamental to its success in these condensation reactions. nih.govrsc.org For instance, in highly concentrated aqueous solutions, Zn²⁺ ions can selectively coordinate with C-O-C bonds, facilitating their cleavage under mild conditions. rsc.org A combination of p-toluenesulfonic acid (PTSA) and ZnCl₂ has also been reported as an efficient catalytic system for the synthesis of other heterocycles like 1,2,4-oxadiazoles, highlighting the versatility of this Lewis acid in promoting cyclization reactions. nih.govepa.gov

Indium(III) triflate (In(OTf)₃) is another powerful Lewis acid catalyst used in these syntheses. nih.gov Similarly, scandium(III) triflate (Sc(OTf)₃), a related catalyst, has been successfully employed in the iodocyclization and amidation of N-alkoxypropiolamides to generate 4-iodoisoxazol-3(2H)-ones, demonstrating the capacity of metal triflates to activate substrates in the formation of the isoxazolone ring. nih.gov

CatalystReaction TypeSubstratesKey FindingsReference
ZnCl₂Friedlander Condensation4-Amino-5-benzoylisoxazole-3-carboxamide and active methylene compoundsEffective under both conventional heating and solvent-free microwave conditions for synthesizing polysubstituted isoxazolo[4,5-b]pyridines. nih.gov
In(OTf)₃Friedlander Condensation4-Amino-5-benzoylisoxazole-3-carboxamide and active methylene compoundsProvides good yields of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines under conventional heating. nih.gov
Sc(OTf)₃Iodocyclization/Ritter-type AmidationN-AlkoxypropiolamidesCatalyzes the formation of 4-iodoisoxazol-3(2H)-ones, acting as a dual activator for both iodocyclization and amidation steps. nih.gov

Brønsted Acid Catalysis (e.g., PTSA, acetic acid)

Brønsted acids are also instrumental in the synthesis of the isoxazolo[4,5-b]pyridine core and related heterocyclic systems. They function by protonating reactants, thereby increasing their electrophilicity and promoting cyclization reactions.

Acetic acid has been utilized as both a catalyst and a solvent in the synthesis of isoxazolo[5,4-b]pyridines. researchgate.net For example, the reaction of 3-acyl-2H-chromen-2-ones with 5-aminoisoxazole in acetic acid yields chromeno[4,3-d]isoxazolo[5,4-b]pyridin-6-ones. researchgate.net In other multicomponent reactions, acetic acid serves a dual role, facilitating the formation of isoxazolo[5,4-b]pyridines from aryl glyoxals, 5-aminoisoxazoles, and malononitrile, often under ultrasound irradiation to enhance reaction rates. researchgate.net Acetic acid mediation has also been shown to be efficient for the one-pot synthesis of other complex nitrogen-containing heterocycles. nih.govnih.gov

p-Toluenesulfonic acid (PTSA) is another effective Brønsted acid catalyst. It has been employed in one-pot, three-component domino reactions to synthesize novel isoxazole-fused heterocycles in high yields. scirp.org The catalytic effect of PTSA is crucial for activating substrates and enabling the sequential formation of multiple bonds in a single operation. scirp.org While not forming the pyridinone ring directly, these examples showcase the utility of PTSA in constructing complex isoxazole-containing systems.

CatalystReaction TypeKey ApplicationYieldReference
Acetic AcidMulticomponent Reaction/CondensationActs as both solvent and catalyst for the synthesis of isoxazolo[5,4-b]pyridine derivatives.High researchgate.net
PTSAOne-Pot Three-Component Domino ReactionCatalyzes the formation of isoxazolo[2,3-c] researchgate.netbeilstein-journals.orgnih.govthiadiazepin-2-ones.Excellent scirp.org

Base-Promoted Synthetic Pathways (e.g., K₂CO₃, sodium methoxide)

Base-promoted reactions provide a mild and efficient route to the isoxazolo[4,5-b]pyridine ring system, often through intramolecular nucleophilic substitution.

A highly effective method for synthesizing isoxazolo[4,5-b]pyridines starts from readily available 2-chloro-3-nitropyridines. beilstein-journals.orgnih.govnih.gov The key step in this synthesis is an intramolecular nucleophilic aromatic substitution (SNAr) of the nitro group, which is promoted by a base. Potassium carbonate (K₂CO₃) is commonly used for this cyclization step. researchgate.netbeilstein-journals.org For instance, the reaction of isonitroso derivatives prepared from 2-chloro-3-nitropyridines proceeds smoothly in the presence of K₂CO₃ at room temperature or slightly elevated temperatures (e.g., 60 °C in DMF) to afford the corresponding isoxazolo[4,5-b]pyridines in good to excellent yields. beilstein-journals.orgresearchgate.net The presence of an electron-withdrawing group on the pyridine ring facilitates this transformation. beilstein-journals.orgnih.gov K₂CO₃ acts as a weak base to deprotonate the oxime, generating the nucleophile that subsequently attacks the carbon bearing the nitro group, leading to cyclization and displacement of the nitro group. beilstein-journals.orgyoutube.com

Sodium methoxide (B1231860) is another base used in related synthetic chemistry, such as in the formation of 1,4-disubstituted-5-amino-1,2,3-triazoles from phenyl azide (B81097) and phenylacetonitrile. orgsyn.org While this specific example does not lead to the this compound core, it demonstrates the utility of sodium methoxide in promoting cyclizations via deprotonation of active methylene compounds.

BaseStarting MaterialReaction ConditionsProductYieldReference
K₂CO₃Ethyl 2-(2-chloro-6-methyl-3-nitropyridin-4-yl)-2-hydroxyiminoacetateDMF, 20 °C, 1 hEthyl 6-methylisoxazolo[4,5-b]pyridine-3-carboxylate94% beilstein-journals.org
K₂CO₃Ethyl 2-(2-chloro-3-nitro-6-phenylpyridin-4-yl)-2-hydroxyiminoacetateDMF, 20 °C, 1 hEthyl 6-phenylisoxazolo[4,5-b]pyridine-3-carboxylate97% beilstein-journals.org
K₂CO₃Arylhydrazones of isoxazolo[4,5-b]pyridine-3-carbaldehydeDMF, 60 °CTarget isoxazolo[4,5-b]pyridinesVariable beilstein-journals.org
Sodium MethoxidePhenyl azide and phenylacetonitrileEthanol, 2-5 °C, 48 h1,4-Diphenyl-5-amino-1,2,3-triazole88-92% orgsyn.org

Regioselectivity and Stereochemical Control in this compound Synthesis

Regioselectivity is a critical consideration in the synthesis of substituted isoxazolo[4,5-b]pyridines, as the orientation of substituents on the final heterocyclic core is determined by the reaction pathway and the nature of the starting materials.

In the synthesis of isoxazolo[5,4-b]pyridines, which are isomers of the target compound, the reaction of 5-amino-3-methylisoxazole (B44965) with α,β-unsaturated ketones proceeds with high regioselectivity. nih.gov The reaction pathway involves a Michael addition followed by intramolecular cyclization and dehydration/aromatization, where the regiochemical outcome is dictated by the initial nucleophilic attack of the amino group of the isoxazole onto the β-carbon of the unsaturated ketone.

For the synthesis of the isoxazolo[4,5-b]pyridine ring system, methods such as the intramolecular SNAr reaction of substituted 2-chloro-3-nitropyridines offer excellent regiochemical control. researchgate.netbeilstein-journals.org The positions of the substituents on the final product are predetermined by their positions on the starting pyridine ring. Similarly, the Friedlander condensation of 4-amino-5-benzoylisoxazoles with active methylene compounds also provides a regioselective route, with the substituents from the carbonyl compound forming the new pyridine ring in a predictable manner. nih.gov

Stereochemical control is generally not a factor in the synthesis of the aromatic this compound core itself. However, if chiral centers are present in the substituents attached to the ring, their stereochemistry must be controlled during the synthesis of the precursors or through subsequent modifications. The primary synthetic strategies discussed focus on the construction of the planar, aromatic heterocyclic system, where stereochemistry at the ring atoms is not applicable.

Chemical Reactivity and Transformations of Isoxazolo 4,5 B Pyridin 3 2h One and Its Analogues

Influence of Solvent Environment on Reaction Outcomes and Selectivity

The solvent environment plays a critical role in the chemical reactivity and transformations of Isoxazolo[4,5-b]pyridin-3(2H)-one and its analogues, significantly influencing reaction rates, yields, and the selective formation of specific products. The choice of solvent can dictate the reaction pathway, particularly in cyclization, rearrangement, and addition reactions, by modulating the stability of reactants, transition states, and intermediates.

Research into the synthesis of the isoxazolo[4,5-b]pyridine (B12869654) core has revealed a strong dependency on the solvent system. For instance, early patented methods for the synthesis of ethyl 5,7-dimethylisoxazolo[4,5-b]pyridine-3-carboxylate required drastic conditions, utilizing sodium hydride (NaH) in dimethylformamide (DMF) at 130 °C. nih.gov More recent methodologies have achieved cyclization under much milder conditions, highlighting the evolution of solvent and reagent choice to improve efficiency and accessibility. nih.gov

In the synthesis of various isoxazolo[4,5-b]pyridine derivatives via the intramolecular nucleophilic substitution of a nitro group, the solvent and base system is paramount. nih.gov The cyclization of protected 3-formylisoxazolo[4,5-b]pyridine precursors, such as dioxolane derivatives, proceeds in high yields under mild conditions using potassium carbonate (K₂CO₃) as the base. nih.gov

A significant example of solvent influence is observed in the base-promoted Boulton-Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. When an inseparable mixture of an isoxazolo[4,5-b]pyridine (12a) and a triazole (13a) was treated with potassium carbonate in DMF at 60 °C, the rearranged 3-hydroxy-2-(2-aryl nih.govresearchgate.netnih.govtriazol-4-yl)pyridine (13a) was isolated in a high yield of 92%. nih.govbeilstein-journals.org This transformation underscores the role of a polar aprotic solvent like DMF in facilitating such rearrangements, which had not been previously observed for this specific heterocyclic system. beilstein-journals.org However, the rearrangement is also dependent on the electronic nature of the aryl substituent on the hydrazone. beilstein-journals.org

The reactivity of related isoxazolopyridine isomers is also highly sensitive to the solvent. Studies on 6-nitroisoxazolo[4,3-b]pyridines, which exhibit superelectrophilic character, show that these compounds react with a range of neutral C-nucleophiles under mild, base-free conditions at room temperature in acetonitrile (B52724) (MeCN). nih.gov The use of MeCN facilitates these 1,4-addition reactions, leading to the formation of dearomatized dihydropyridine (B1217469) products. nih.gov

In multicomponent reactions for the synthesis of related fused heterocyclic systems, the solvent can also act as a catalyst. For the ultrasound-assisted synthesis of isoxazolo[5,4-b]pyridines, acetic acid serves a dual role as a green solvent and a Lewis acid catalyst, promoting high-yield synthesis with short reaction times. researchgate.netresearchgate.net Similarly, water has been employed as a green solvent for the synthesis of isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine derivatives, showcasing an environmentally friendly approach. researchgate.netresearchgate.net The use of water at room temperature, catalyzed by a g-C₃N₄·OH nanocomposite, has also been reported for the efficient synthesis of isoxazole-5-one precursors. nih.gov

The following table summarizes the influence of different solvent environments on the synthesis and reactivity of isoxazolo[4,5-b]pyridines and their analogues.

Reaction TypeAnalogue/PrecursorSolventConditionsOutcome/Selectivity
Intramolecular CyclizationEthyl 5,7-dimethylisoxazolo[4,5-b]pyridine-3-carboxylate precursorDMFNaH, 130 °CFormation of the isoxazolopyridine ring under drastic conditions. nih.gov
Intramolecular CyclizationProtected 3-formylisoxazolo[4,5-b]pyridine precursorsNot specifiedK₂CO₃, Mild conditionsHigh yields of isoxazolo[4,5-b]pyridines. nih.gov
Boulton-Katritzky RearrangementIsoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazone (12a)DMFK₂CO₃, 60 °CSelective formation of rearranged 3-hydroxy-2-(2-aryl nih.govresearchgate.netnih.govtriazol-4-yl)pyridine (13a) in 92% yield. nih.govbeilstein-journals.org
Nucleophilic Addition6-Nitroisoxazolo[4,3-b]pyridinesMeCNRoom Temperature, Base-freeMild formation of 1,4-addition products with C-nucleophiles. nih.gov
Multicomponent SynthesisIsoxazolo[5,4-b]pyridinesAcetic AcidUltrasound irradiationHigh yields; solvent acts as both catalyst and medium. researchgate.netresearchgate.net
Multicomponent SynthesisIsoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidinesWaterNot specified"Green" synthesis with high reaction efficiency. researchgate.netresearchgate.net
Friedländer Condensation3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridinesSolvent-freeMicrowave irradiation, ZnCl₂Good yields, avoiding the use of conventional solvents. nih.gov

Furthermore, the photophysical properties of isoxazolyl-derived compounds are strongly influenced by the solvent environment. A study on dihydroazolo[5,1-c] nih.govresearchgate.netbeilstein-journals.orgtriazines (DATs) bearing an isoxazole (B147169) ring demonstrated distinct solvatochromic behavior. The absorption and fluorescence spectra of these compounds were measured in ten different solvents, revealing that while absorption maxima changed only slightly, the emission maxima and quantum yields were significantly affected. nih.gov For example, passing from a non-polar solvent like toluene (B28343) to a polar aprotic solvent like DMSO caused a significant decrease in the molar extinction coefficient. nih.gov This highlights how the polarity and hydrogen-bonding capability of the solvent interact with the heterocyclic system to alter its electronic and photophysical characteristics.

The table below details the solvatochromic effects on an isoxazolyl-derived fluorophore (DAT-NMe₂ 10) in various solvents.

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF, %)
Toluene402433185133.3
Benzene403439204316.5
Dioxane402441229628.5
Chloroform403443232028.8
Ethyl Acetate401445254820.1
Acetonitrile400453299414.8
Ethanol400458321310.9
Methanol (B129727)40045932636.1
DMSO40747334466.2
THF402441229624.3

Spectroscopic and Structural Characterization Techniques for Isoxazolo 4,5 B Pyridin 3 2h One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Isoxazolo[4,5-b]pyridin-3(2H)-one and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons. For instance, in a derivative, the chemical shifts (δ) of the protons on the pyridine (B92270) ring can be observed.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR indicate the type of carbon (e.g., aromatic, carbonyl) and its local electronic environment. For example, the spectrum of a substituted isoxazolopyridine derivative showed distinct signals for the carbons in the pyridine and isoxazole (B147169) rings. beilstein-journals.org

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further confirming the structural assignment. These advanced experiments are crucial for unambiguously assigning all signals in complex derivatives of this compound.

Interactive Data Table: Representative ¹H NMR and ¹³C NMR Data for Isoxazolo[4,5-b]pyridine (B12869654) Derivatives
CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-(2-phenyl-2H-1,2,3-triazol-4-yl)-5-(trifluoromethyl)pyridin-3-olCDCl₃9.76 (s, 1H), 8.57 (s, 1H), 8.54 (s, 1H), 8.10 (d, 2H, J = 7.9 Hz), 7.66 (s, 1H), 7.58 (t, 2H, J = 7.5 Hz), 7.47 (t, 1H, J = 7.4 Hz)151.3, 147.8, 138.8, 137.7 (d, ³JCF = 4.0 Hz), 136.9, 134.9, 129.6, 128.4, 127.3 (q, ²JCF = 33.1 Hz), 123.1 (q, ¹JCF = 273.0 Hz), 121.9 beilstein-journals.org
5-chloro-2-(2-phenyl-2H-1,2,3-triazol-4-yl)pyridin-3-olDMSO-d₆11.16 (s, 1H), 8.55 (s, 1H), 8.27 (s, 1H), 8.11 (d, 2H, J = 7.8 Hz), 7.61 (t, 2H, J = 7.5 Hz), 7.44-7.52 (m, 2H)152.3, 145.8, 139.1, 138.8, 136.5, 134.9, 130.6, 129.8, 128.0, 123.1, 118.6 beilstein-journals.org

Vibrational Spectroscopy (Infrared) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a "fingerprint" of the compound. For this compound, characteristic absorption bands are expected for the N-H, C=O, and C=N groups.

Key IR absorption peaks for isoxazole derivatives include:

N-H stretching: around 3400 cm⁻¹ evitachem.com

C=O stretching: around 1690 cm⁻¹ evitachem.com

C=N stretching: around 1640 cm⁻¹ evitachem.com

N-O stretching of the isoxazole ring: around 1153 cm⁻¹ rjpbcs.com

C-N stretching of the isoxazole ring: around 1276 cm⁻¹ rjpbcs.com

C-O stretching of the isoxazole ring: around 1068 cm⁻¹ rjpbcs.com

The presence and precise position of these bands in the IR spectrum confirm the presence of the isoxazolone and pyridine moieties.

Interactive Data Table: Characteristic IR Frequencies for this compound and Related Structures
Functional GroupApproximate Wavenumber (cm⁻¹)Reference
N-H Stretch3400 evitachem.com
C=O Stretch1690 evitachem.com
C=N Stretch1640 evitachem.com
N-O Stretch (isoxazole)1153 rjpbcs.com
C-N Stretch (isoxazole)1276 rjpbcs.com
C-O Stretch (isoxazole)1068 rjpbcs.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound with high accuracy and to deduce its structural features through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule. For example, the calculated mass for a derivative of this compound, C₁₄H₉F₃N₄O, was found to be in excellent agreement with the experimentally determined mass. beilstein-journals.org The fragmentation patterns observed in the mass spectrum provide valuable information about the stability of different parts of the molecule and the connectivity of its atoms. The pyrimidine (B1678525) ring is generally more stable than the thiazole (B1198619) rings during fragmentation. sapub.org

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise positions of all atoms in the crystal lattice can be determined.

This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For example, the crystal structure of a related compound, isoxazolo[4,5-b]pyridin-3-amine (B48196), was determined to be monoclinic. colby.eduresearchgate.net This level of structural detail is invaluable for understanding the compound's physical and chemical properties and for designing new derivatives with specific biological activities.

Interactive Data Table: Crystallographic Data for Isoxazolo[4,5-b]pyridin-3-amine
ParameterValueReference
Crystal SystemMonoclinic colby.eduresearchgate.net
Space GroupP2₁/n researchgate.net
a (Å)5.2140(2) colby.eduresearchgate.net
b (Å)6.8527(2) colby.eduresearchgate.net
c (Å)16.3538(5) colby.eduresearchgate.net
β (°)97.335(3) colby.eduresearchgate.net
V (ų)579.54(3) colby.eduresearchgate.net
Z4 colby.eduresearchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for the purification and analysis of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. clockss.org The retention factor (Rf) value obtained from TLC can help in identifying the compound.

Column Chromatography , often using silica (B1680970) gel as the stationary phase, is a preparative technique used to purify the synthesized compound by separating it from byproducts and unreacted starting materials. clockss.org

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is a powerful analytical technique for assessing the purity of the final product with high resolution and sensitivity. mdpi.comnih.gov It can also be used to determine physicochemical properties like lipophilicity. mdpi.comnih.gov

Theoretical and Computational Investigations of Isoxazolo 4,5 B Pyridin 3 2h One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations serve as a powerful tool for understanding the intrinsic properties of molecules like Isoxazolo[4,5-b]pyridin-3(2H)-one. These computational methods provide insights into the electronic structure, molecular geometry, and other characteristics that are often challenging to determine experimentally.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) has become a standard method for predicting the molecular properties of various organic compounds, including isoxazole (B147169) derivatives. By approximating the electron density of a system, DFT can accurately calculate parameters such as optimized molecular geometry, bond lengths, and bond angles. For instance, the B3LYP functional combined with a basis set like 6-311G++(d,p) is commonly used to optimize the molecular structure of related heterocyclic compounds. researchgate.net

DFT calculations are instrumental in determining various electronic properties. The relative energy difference between frontier molecular orbitals, calculated using DFT, can be a predictive tool for the strength of π-stacking interactions. nih.gov This is particularly relevant for understanding how molecules like this compound might interact with biological targets. nih.gov Furthermore, DFT computations are employed to calculate other molecular descriptors that can be correlated with experimental data, providing a deeper understanding of the molecule's behavior. nih.govmdpi.com

Table 1: Examples of Molecular Properties Predicted by DFT

PropertyDescriptionRelevance
Optimized Molecular Geometry The three-dimensional arrangement of atoms in the molecule with the lowest energy.Provides the foundational structure for all other property calculations.
Bond Lengths and Angles The distances between atomic nuclei and the angles between adjacent bonds.Helps in confirming the structural integrity and understanding intramolecular forces.
Mulliken Atomic Charges A method for partitioning the electron density among the atoms in a molecule.Indicates the distribution of charge and potential sites for electrostatic interactions. researchgate.net
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility, intermolecular forces, and interaction with polar environments.
Vibrational Frequencies The frequencies at which the molecule's bonds vibrate.Can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure.

This table is illustrative and based on general applications of DFT to similar heterocyclic systems.

Ab Initio Methods for Electronic Structure and Energetics

Ab initio molecular orbital methods, such as the Hartree-Fock method, provide another avenue for investigating the electronic structure and energetics of molecules. nih.gov These methods are based on first principles, without the use of empirical parameters, offering a rigorous approach to understanding molecular properties. For related isoxazolol systems, ab initio calculations have been used to determine optimized molecular conformations and to identify parameters indicative of intramolecular hydrogen bonds. nih.gov

These calculations also provide detailed information on atomic charge distributions and electronic overlap populations. nih.gov Such data is crucial for understanding the differences in the biological activities of structurally similar compounds. For example, in a study of isoxazolol analogs, ab initio calculations helped to illustrate the larger electronic delocalization within a 5-isoxazolol ring compared to a 3-isoxazolol ring, which was correlated with their differing biological activities. nih.gov

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (Eg) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

The energies of the HOMO and LUMO, as well as their spatial distribution, can be calculated using computational methods like DFT. researchgate.netmdpi.com This analysis helps in identifying the most probable sites for electrophilic and nucleophilic attacks. For instance, a lower HOMO-LUMO gap suggests that a molecule is more reactive. mdpi.com In the context of drug design, modifying a molecule to alter its FMO energies can be a strategy to enhance its interaction with a biological target. nih.gov For example, the coordination of a metal ion to a nucleobase can lower the LUMO energy, thereby strengthening its π-stacking interaction with an amino acid like tryptophan. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Data for a Hypothetical this compound System

ParameterValue (eV)Description
EHOMO -6.5Energy of the Highest Occupied Molecular Orbital.
ELUMO -1.2Energy of the Lowest Unoccupied Molecular Orbital.
Energy Gap (Eg) 5.3The difference in energy between the LUMO and HOMO.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For related isoxazole systems, MEP maps have been calculated to understand their chemical reactivity. researchgate.net The MEP analysis can reveal the most likely sites for intermolecular interactions, such as hydrogen bonding. For instance, the negative potential regions around nitrogen and oxygen atoms can indicate their ability to act as hydrogen bond acceptors. researchgate.net This information is crucial for understanding how a molecule like this compound might interact with biological receptors or other molecules.

Tautomerism and Isomerism in this compound Systems

Tautomerism, the interconversion of structural isomers, is a key consideration for heterocyclic compounds like this compound. The "3(2H)-one" designation indicates the presence of a carbonyl group and a proton on a nitrogen atom, which can potentially exist in different tautomeric forms. For the related isoxazolo[3,4-b]quinolin-3(1H)-ones, theoretical studies using DFT have been conducted to investigate the electronic structure and relative stability of different tautomeric forms, such as the N1-oxo, N9-oxo, and 3-hydroxy tautomers. researchgate.net

These studies have shown that the stability of tautomers can be influenced by the solvent environment. researchgate.net Understanding the predominant tautomeric form is crucial as it dictates the molecule's chemical properties and biological activity. For example, alkylation and acylation reactions on isoxazolo[3,4-b]quinolin-3(1H)-ones were found to occur preferentially on the nitrogen atom of the most stable tautomer. researchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are increasingly used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov The accurate prediction of 1H and 13C NMR chemical shifts can aid in the structural elucidation of newly synthesized compounds. nih.gov The GIPAW (Gauge-Including Projector Augmented Wave) method, a DFT-based approach, is particularly successful for calculating chemical shifts in crystalline solids. nih.gov

While these predictions are generally accurate, discrepancies can arise. nih.gov The accuracy of the predicted chemical shifts can be influenced by the chosen computational level and the geometry optimization protocol. nih.gov For instance, using a more computationally demanding hybrid functional for geometry optimization can lead to a significant improvement in the prediction of proton chemical shifts. nih.gov Machine learning approaches are also emerging as a powerful tool for the accurate prediction of NMR chemical shifts for small molecules. nih.gov

Reaction Mechanism Studies through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of heterocyclic compounds like this compound. While direct computational studies on the formation of this specific molecule are not extensively documented in publicly available literature, the mechanisms pertinent to the synthesis of the isoxazolo[4,5-b]pyridine (B12869654) core and related rearrangements have been areas of theoretical interest. These studies provide a framework for understanding the plausible reaction pathways, transition states, and energetics involved.

Key synthetic routes to the isoxazolo[4,5-b]pyridine scaffold often involve intramolecular cyclization reactions. One prominent method is the intramolecular nucleophilic substitution of a nitro group, starting from readily available 2-chloro-3-nitropyridines. researchgate.net Computational studies on analogous systems investigate the feasibility of such SNAr (Substitution Nucleophilic Aromatic) reactions, calculating the activation barriers and reaction energies to confirm the favorability of the cyclization step.

Another significant reaction associated with this heterocyclic system is the Boulton-Katritzky rearrangement. This rearrangement has been observed in derivatives such as isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. researchgate.net Density Functional Theory (DFT) has been employed to study the nature of the Boulton-Katritzky rearrangement in similar heterocyclic systems, such as (5R)-4-nitrosobenz[c]isoxazole. nih.gov Such studies analyze the transition states to determine the concerted or stepwise nature of the rearrangement and investigate the aromaticity of the transition state structures to understand the electronic factors driving the reaction. nih.gov Although this specific study was not on this compound, its findings on pseudopericyclic reactions with aromatic transition states offer a valuable theoretical model for understanding similar rearrangements in the isoxazolopyridine family. nih.gov

Furthermore, plausible mechanisms for the synthesis of related isomers, such as isoxazolo[5,4-b]pyridines, have been proposed to involve a sequence of reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization. researchgate.net Quantum-mechanical calculations are often used in such cases to map the potential energy surface for the entire reaction sequence, identifying the most likely intermediates and transition states, and thereby corroborating or refining the proposed mechanism.

Reaction Type Starting Material (Example) Key Feature Computational Approach (Typical)
Intramolecular SNAr2-chloro-3-nitropyridine derivativeCyclization via nitro group displacement researchgate.netDFT calculations of activation energy and reaction thermodynamics.
Boulton-Katritzky RearrangementIsoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazone researchgate.netRearrangement of the heterocyclic coreDFT study of transition state geometry and aromaticity (NICS). nih.gov
Multicomponent ReactionAryl glyoxal, 5-aminoisoxazole, malononitrile (B47326) researchgate.netKnoevenagel, Michael addition, cyclization cascade researchgate.netMapping of the potential energy surface, identification of intermediates.

Investigation of Intermolecular Interactions and Crystal Packing by Computational Methods

The analysis of intermolecular interactions and crystal packing through computational methods is crucial for understanding the solid-state properties of pharmaceutical compounds like this compound. These investigations provide insights into polymorphism, solubility, and stability. While specific computational studies on the crystal packing of the title compound are sparse, experimental X-ray diffraction data for the closely related derivative, isoxazolo[4,5-b]pyridin-3-amine (B48196), provides a foundation for such theoretical work. colby.eduresearchgate.net

The crystal structure of isoxazolo[4,5-b]pyridin-3-amine reveals a monoclinic system with specific unit cell dimensions. colby.eduresearchgate.net Computational analysis of such a crystal structure typically begins with the experimental geometry. Using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Hirshfeld surface analysis, researchers can computationally characterize the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that dictate the molecular assembly in the crystal lattice.

For instance, in the known crystal structure of the amine derivative, intermolecular hydrogen bonds are key features. researchgate.net Computational models can quantify the strength of these bonds and visualize the interaction patterns. Hirshfeld surface analysis, mapped with properties like dnorm, allows for the visualization and quantification of intermolecular contacts, highlighting the key donor-acceptor interactions responsible for the crystal packing.

Molecular docking studies, a form of computational investigation into intermolecular interactions, have been performed on related isoxazole-containing heterocycles. For example, derivatives of isoxazolo[5,4-d]pyrimidin-4(5H)-one were docked into the active site of Factor Xa to understand their antithrombotic activity. nih.gov These simulations revealed crucial intermolecular interactions, such as π-π stacking with aromatic residues (e.g., Tyr99) and hydrogen bonding with the protein backbone. nih.gov Such computational approaches are vital for structure-based drug design and for predicting the binding affinity of a molecule to a biological target.

Crystallographic Data for Isoxazolo[4,5-b]pyridin-3-amine

Parameter Value Reference
Formula C₆H₅N₃O colby.eduresearchgate.net
Crystal System Monoclinic colby.eduresearchgate.net
Space Group P2₁/n colby.eduresearchgate.net
a (Å) 5.2140(2) colby.eduresearchgate.net
b (Å) 6.8527(2) colby.eduresearchgate.net
c (Å) 16.3538(5) colby.eduresearchgate.net
β (°) 97.335(3) colby.eduresearchgate.net
Volume (ų) 579.54(3) colby.eduresearchgate.net

This experimental data serves as a critical starting point for computational models aimed at refining the structure, calculating lattice energies, and predicting potential polymorphs of isoxazolo[4,5-b]pyridine derivatives.

Applications and Strategic Utility of the Isoxazolo 4,5 B Pyridin 3 2h One Scaffold in Chemical Research

Role as a Versatile Building Block in Complex Organic Synthesis

The isoxazolo[4,5-b]pyridin-3(2H)-one scaffold serves as a highly adaptable building block in the field of complex organic synthesis. Its inherent reactivity and multiple functionalization points allow for its incorporation into a wide array of more elaborate molecular architectures. The fused ring system possesses both electrophilic and nucleophilic sites, enabling a variety of chemical transformations.

One of the key synthetic methodologies leveraging this scaffold is the Friedlander condensation. This reaction, involving the condensation of a 2-aminopyridine (B139424) derivative with a compound containing a reactive α-methylene group, has been successfully employed for the synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines. nih.gov In these syntheses, 4-amino-5-benzoylisoxazole-3-carboxamide (B1268356) is reacted with various carbonyl compounds in the presence of catalysts such as zinc chloride (ZnCl₂) or indium triflate (In(OTf)₃) under either conventional heating or microwave irradiation. nih.gov This approach provides a direct route to polysubstituted isoxazolo[4,5-b]pyridine (B12869654) derivatives, which can then be used as intermediates in the synthesis of more complex molecules.

Furthermore, the this compound core is amenable to both nucleophilic substitution and cycloaddition reactions. evitachem.com The nitrogen atoms within the heterocyclic system can act as nucleophiles, facilitating substitution reactions that can modify the biological and chemical properties of the resulting compounds. evitachem.com The scaffold can also participate in cycloaddition reactions with alkenes or alkynes, leading to the formation of more intricate polycyclic structures with potential for enhanced biological activity. evitachem.com

The versatility of the isoxazolo[4,5-b]pyridine scaffold is further demonstrated by the various synthetic routes developed for its initial construction. These methods include the annulation of an isoxazole (B147169) fragment to a pre-existing pyridine (B92270) ring or, conversely, the formation of a pyridine ring onto a functionalized isoxazole core. nih.gov A notable approach involves the intramolecular nucleophilic substitution of a nitro group in readily available 2-chloro-3-nitropyridines, which provides an efficient pathway to isoxazolo[4,5-b]pyridines bearing electron-withdrawing groups. nih.govbeilstein-journals.org

Table 1: Synthetic Methodologies Utilizing the Isoxazolo[4,5-b]pyridine Scaffold

Reaction TypeKey ReactantsConditionsProduct Type
Friedlander Condensation4-Amino-5-benzoylisoxazole-3-carboxamide, Carbonyl compounds with reactive α-methylene groupZnCl₂ or In(OTf)₃, Conventional heating or Microwave3,5,6,7-Tetrasubstituted isoxazolo[4,5-b]pyridines
Nucleophilic SubstitutionThis compound derivatives, NucleophilesVariesModified isoxazolo[4,5-b]pyridine derivatives
Cycloaddition ReactionsThis compound derivatives, Alkenes or AlkynesVariesComplex polycyclic structures
Intramolecular Cyclization2-Chloro-3-nitropyridines, Ethyl acetoacetateNaH, in situ nitrosationIsoxazolo[4,5-b]pyridines with electron-withdrawing groups

Scaffold for the Development of Novel Fused Heterocyclic Systems

The isoxazolo[4,5-b]pyridine framework is not only a building block for substitution but also a valuable scaffold for the construction of novel fused heterocyclic systems through ring transformation and annulation reactions. The inherent chemical reactivity of the isoxazole ring within the fused system allows for its strategic opening and rearrangement to generate diverse heterocyclic structures.

A significant example of this is the base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. nih.gov This reaction leads to the formation of 3-hydroxy-2-(2-aryl nih.govnih.govbeilstein-journals.orgtriazol-4-yl)pyridines, which are otherwise difficult to access. nih.gov This rearrangement provides a powerful tool for converting the isoxazolo[4,5-b]pyridine scaffold into a completely different fused heterocyclic system, highlighting its utility in generating molecular diversity.

The isoxazolo[4,5-b]pyridine core also serves as a precursor for the synthesis of other fused systems through multicomponent reactions. For instance, derivatives of isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine have been synthesized through a one-pot, sequential multicomponent reaction involving arylglyoxal, 1,3-dimethylbarbituric acid, and 5-aminoisoxazole in water. researchgate.net This approach, which forms multiple chemical bonds in a single operation, demonstrates the efficiency of using the isoxazolo[4,5-b]pyridine scaffold in combinatorial chemistry and the rapid generation of complex heterocyclic libraries.

Furthermore, the strategic functionalization of the isoxazolo[4,5-b]pyridine system can lead to the formation of other fused heterocycles. Research has shown the synthesis of chromeno[4,3-d]isoxazolo[5,4-b]pyridin-6-ones through the reaction of 3-acyl-2H-chromen-2-ones with 5-aminoisoxazole. researchgate.net This demonstrates the potential for annulating additional rings onto the isoxazolo[4,5-b]pyridine core to create even more complex and potentially biologically active molecules. The synthesis of polyfunctional pyrazolo[4,3-b]pyridines from isoxazolo[4,5-b]pyridine precursors has also been reported. researchgate.net

Table 2: Examples of Novel Fused Heterocyclic Systems Derived from the Isoxazolo[4,5-b]pyridine Scaffold

Starting MaterialReaction TypeResulting Fused System
Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazonesBase-promoted Boulton–Katritzky rearrangement3-Hydroxy-2-(2-aryl nih.govnih.govbeilstein-journals.orgtriazol-4-yl)pyridines
Arylglyoxal, 1,3-dimethylbarbituric acid, 5-AminoisoxazoleOne-pot sequential multicomponent reactionIsoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine derivatives
3-Acyl-2H-chromen-2-ones, 5-AminoisoxazoleCondensation reactionChromeno[4,3-d]isoxazolo[5,4-b]pyridin-6-ones
Isoxazolo[4,5-b]pyridine precursorsVariesPolyfunctional pyrazolo[4,3-b]pyridines

Design of Hybrid Molecules Incorporating the Isoxazolo[4,5-b]pyridine Unit

The design of hybrid molecules, which combine two or more pharmacophores into a single chemical entity, is a promising strategy in drug discovery. The isoxazolo[4,5-b]pyridine scaffold is an attractive component for such designs due to its established biological activities and synthetic tractability. While direct examples of hybrid molecules featuring the this compound moiety are still emerging, the principles of hybrid design are readily applicable to this scaffold.

The synthesis of novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles has been achieved through a click chemistry approach, demonstrating the feasibility of linking this heterocyclic system to other molecular fragments. nih.gov This strategy can be extrapolated to the this compound core, allowing for its conjugation with other biologically active molecules, such as enzyme inhibitors or receptor ligands, to create hybrid compounds with potentially synergistic or dual-action properties.

For example, the synthesis of N3-substituted thiazolo[4,5-b]pyridines has been reported, where various substituents are introduced at the N3 position. biointerfaceresearch.com This demonstrates that the nitrogen atom of the fused ring system can be functionalized, providing a handle for the attachment of other molecular entities to create hybrid structures. The synthesis of N-aryl-substituted 5,7-dimethyl-6-phenylazo-3Н-thiazolo[4,5-b]pyridine-2-one-3-acetic acid amides further illustrates the potential for creating hybrid molecules by linking the core scaffold to amino acids or other biomolecules. biointerfaceresearch.com

The development of cambinol (B1668241) analogues as sirtuin inhibitors, where different heterocyclic cores are explored, provides a conceptual framework for designing isoxazolo[4,5-b]pyridine-based hybrids. acs.org By replacing the core of a known bioactive molecule with the isoxazolo[4,5-b]pyridine scaffold, novel hybrid compounds with unique structure-activity relationships can be generated.

Utility in Chemical Biology for Probe and Ligand Design

The this compound scaffold has found utility in the field of chemical biology, particularly in the design of molecular probes and ligands for studying biological systems. Its derivatives are used as probes in biochemical assays to investigate enzyme mechanisms and other cellular processes. evitachem.com The rigid, fused ring structure provides a well-defined three-dimensional shape that can be tailored to interact with specific biological targets.

The design of ligands based on the isoxazolo[4,5-b]pyridine scaffold can be guided by an understanding of its potential interactions with biomolecules. For instance, studies on the related isoxazolo[3,4-b]pyridine-3(1H)-one derivatives have explored their interactions with human serum albumin (HSA). mdpi.com These investigations, which analyze the quantitative structure-retention relationship, provide insights into how structural modifications of the isoxazolopyridine core influence protein binding. mdpi.com Such knowledge is invaluable for the rational design of ligands with specific binding affinities and selectivities.

The development of cambinol analogues as sirtuin inhibitors also highlights the potential of isoxazolone-containing scaffolds in ligand design. acs.org These studies demonstrate that the isoxazolone moiety can act as a key pharmacophore, with modifications to the appended groups leading to changes in inhibitory activity and selectivity against different sirtuin isoforms. acs.org This underscores the potential of the this compound scaffold as a template for the development of potent and selective enzyme inhibitors.

The synthesis of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors further illustrates the utility of this class of compounds in ligand design. nih.gov The ability to readily synthesize a library of derivatives and screen them for biological activity makes the isoxazolo[4,5-b]pyridine scaffold a valuable tool for identifying novel ligands for therapeutic targets.

Non-Linear Optical (NLO) Material Research and Merocyanine (B1260669) Dye Development

The unique electronic properties of the isoxazolo[4,5-b]pyridine scaffold make it a candidate for investigation in the field of materials science, particularly in the development of non-linear optical (NLO) materials and merocyanine dyes. While direct studies on the NLO properties of this compound are limited, research on related fused pyridine systems suggests its potential in this area.

Fused pyridine heterocycles, such as imidazo[1,2-a]pyridine (B132010) derivatives, have been investigated for their NLO properties. ymerdigital.com These studies have shown that the intramolecular charge transfer (ICT) characteristics of such molecules can lead to significant hyperpolarizabilities, a key requirement for NLO materials. ymerdigital.com The presence of both electron-donating and electron-withdrawing groups on the fused pyridine ring system can enhance these ICT properties. Given that the isoxazolo[4,5-b]pyridine scaffold also possesses a fused aromatic system with heteroatoms, it is plausible that appropriately substituted derivatives could exhibit interesting NLO behavior.

The pyridine substructure within the this compound scaffold also suggests its potential utility in the design of merocyanine dyes. Merocyanine dyes are known for their solvatochromic properties, meaning their color changes with the polarity of the solvent. The synthesis of merocyanine dyes often involves the condensation of a nitrogen-containing heterocycle, such as a pyridinium (B92312) salt, with a component containing an acidic methylene (B1212753) group.

For example, a series of merocyanine dyes have been synthesized by the two-component condensation of N-aryl-4-picolinium salts and cyanoacetic acid derivatives. researchgate.net The synthesis of Brooker's merocyanine, a well-known solvatochromic dye, also involves a pyridinium salt intermediate. youtube.com The pyridine ring within the this compound scaffold could potentially be activated, for instance by N-alkylation, to serve as the heterocyclic component in the synthesis of novel merocyanine dyes with unique photophysical properties.

Future Perspectives and Emerging Research Directions in Isoxazolo 4,5 B Pyridin 3 2h One Chemistry

Development of Novel and Efficient Synthetic Strategies

The demand for molecular diversity and environmentally benign processes is a major driver in modern synthetic chemistry. Future efforts in the synthesis of isoxazolo[4,5-b]pyridin-3(2H)-ones are expected to move beyond traditional methods towards more sophisticated and efficient strategies.

While established methods, such as the annulation of an isoxazole (B147169) fragment to a pyridine (B92270) ring or the formation of a pyridine ring from a functionalized isoxazole, remain valuable, recent innovations are paving the way for more streamlined approaches. nih.govbeilstein-journals.org One such advancement involves the synthesis from readily available 2-chloro-3-nitropyridines, which proceeds via an intramolecular nucleophilic substitution of the nitro group. nih.govnih.gov This method is notable for its use of accessible starting materials, mild reaction conditions, and high product yields. nih.gov

Multi-component reactions (MCRs) are also poised to play a more significant role. These reactions, which form several chemical bonds in a single operation, offer considerable advantages in terms of efficiency and atom economy. The development of one-pot tandem reactions, particularly those utilizing green chemistry principles like microwave irradiation in aqueous media, represents a significant step forward. researchgate.net Such protocols are highly suitable for the rapid generation of compound libraries for screening purposes.

Looking ahead, the application of cutting-edge technologies such as flow chemistry and photocatalysis holds immense promise. Flow chemistry, with its precise control over reaction parameters and potential for scalability, could lead to safer and more reproducible syntheses. Photocatalysis, harnessing the power of visible light to drive chemical transformations, offers a green and powerful tool for accessing novel derivatives under mild conditions. The exploration of these technologies for the isoxazolo[4,5-b]pyridin-3(2H)-one scaffold is a key area for future research.

A summary of key synthetic approaches is presented in the table below:

Synthetic StrategyStarting MaterialsKey Features
Annulation of Isoxazole to Pyridine3-Halo- or 3-hydroxypyridines with appropriate functionalityTraditional and versatile approach. beilstein-journals.org
Annulation of Pyridine to Isoxazole4-Amino-5-benzoylisoxazoles and ketones or 1,3-dicarbonylsBuilds the pyridine ring onto a pre-formed isoxazole. beilstein-journals.org
From 2-chloro-3-nitropyridines2-Chloro-3-nitropyridines and active methylene (B1212753) compoundsEfficient, mild conditions, high yields. nih.govnih.gov
Multi-component ReactionsAryl glyoxals, 5-aminoisoxazoles, and malononitrile (B47326) (example)One-pot synthesis, high efficiency, environmentally friendly options (e.g., ultrasound). researchgate.net

Exploration of Undiscovered Reactivity Patterns

The this compound core possesses a unique arrangement of heteroatoms and functional groups, suggesting a rich and potentially underexplored reactivity profile. Future research will likely focus on uncovering and harnessing these latent reaction pathways to generate novel molecular architectures.

A significant discovery in this area is the base-promoted Boulton-Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. nih.govnih.gov This previously unknown rearrangement leads to the formation of 3-hydroxy-2-(2-aryl nih.govbeilstein-journals.orgbohrium.comtriazol-4-yl)pyridines, providing access to otherwise difficult-to-synthesize structures. nih.gov This finding opens the door to investigating similar rearrangements with different substitution patterns and under various conditions.

The potential for ring-opening reactions of the isoxazole moiety is another fertile ground for exploration. Treatment of related isoxazolo[2,3-a]pyridinium salts with tertiary amines in methanol (B129727) has been shown to induce ring-opening, yielding functionalized pyridine derivatives. researchgate.net Investigating the susceptibility of the this compound system to a wider range of nucleophiles and electrophiles could unlock novel synthetic transformations and provide access to new classes of compounds.

Furthermore, the application of modern synthetic techniques such as C-H functionalization to the isoxazolo[4,5-b]pyridine (B12869654) scaffold is a promising future direction. nih.gov Direct C-H activation and subsequent modification would provide a highly efficient and atom-economical way to introduce new functional groups, bypassing the need for pre-functionalized starting materials. The development of regioselective C-H functionalization protocols for this system would be a significant breakthrough.

The potential for cycloaddition reactions involving the this compound core also warrants investigation. The double bonds within the heterocyclic system could potentially act as dienophiles or dipolarophiles, enabling the construction of more complex, polycyclic structures with interesting three-dimensional shapes.

Advanced Mechanistic Investigations

A deeper understanding of the mechanisms governing the formation and reactions of this compound is crucial for optimizing existing methods and rationally designing new ones. Future research will necessitate a move beyond postulated mechanisms to more rigorous, evidence-based studies.

For instance, the proposed mechanisms for multicomponent syntheses, often involving a cascade of reactions such as Knoevenagel condensation, Michael addition, and cyclization, would benefit from detailed kinetic studies. researchgate.net Such investigations could elucidate the rate-determining steps and provide insights into the factors controlling regioselectivity.

The use of in-situ spectroscopic techniques, such as ReactIR and process NMR, will be invaluable for monitoring reaction progress in real-time and identifying transient intermediates. This data can provide direct evidence for proposed mechanistic pathways and help to uncover unexpected reaction behavior.

Isotopic labeling studies are another powerful tool for probing reaction mechanisms. By selectively incorporating isotopes (e.g., ¹³C, ¹⁵N, ²H) into the starting materials, it is possible to track the fate of individual atoms throughout the reaction, providing unambiguous evidence for bond-forming and bond-breaking events. Elucidating the mechanism of rearrangements, such as the Boulton-Katritzky rearrangement observed in this system, would be a particularly interesting application of this technique.

Synergistic Integration of Experimental and Computational Methodologies

The combination of experimental and computational chemistry offers a powerful paradigm for accelerating discovery in the field of this compound chemistry. Future research will increasingly rely on this synergy to not only explain observed phenomena but also to predict new synthetic routes and molecular properties.

Computational tools, such as Density Functional Theory (DFT), are already being used to investigate the electronic structure and properties of related heterocyclic systems. For example, molecular modeling has been employed to rationalize the inactivity of certain isothiazolo[4,5-b]pyridines as kinase inhibitors. rsc.org This predictive power can be harnessed to design new derivatives of this compound with desired electronic and steric properties for specific biological targets.

In the realm of synthesis, computational chemistry can be used to model reaction pathways and calculate the activation energies of transition states. This information can help to predict the feasibility of a proposed reaction, understand regioselectivity, and guide the choice of catalysts and reaction conditions. For instance, computational studies could be employed to predict the most likely sites for C-H functionalization on the this compound scaffold, thereby focusing experimental efforts.

The synergy between experiment and theory is particularly powerful in mechanistic studies. Computational modeling can provide detailed structures of transient intermediates and transition states that are difficult or impossible to observe experimentally. This information, when combined with kinetic and isotopic labeling data, can lead to a comprehensive and highly detailed understanding of complex reaction mechanisms.

The table below summarizes the potential applications of this synergistic approach:

Area of ApplicationExperimental ApproachComputational Approach
Novel Synthesis DesignHigh-throughput screening of reaction conditions.Prediction of reaction feasibility and regioselectivity via transition state analysis.
Reactivity PredictionExploratory reactions with a range of reagents.Calculation of frontier molecular orbitals and electrostatic potential maps to predict reactive sites.
Mechanistic ElucidationKinetic studies, isotopic labeling, and in-situ spectroscopy.DFT calculations to map potential energy surfaces and identify intermediates and transition states.

By embracing these emerging research directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the discovery of new medicines and materials with novel properties and functions.

Q & A

Q. What are the common synthetic methodologies for preparing Isoxazolo[4,5-b]pyridin-3(2H)-one derivatives?

this compound derivatives are typically synthesized via cyclization reactions using hydroxylamine hydrochloride under reflux conditions. For example, azachalcones (prepared from pyridine derivatives and substituted acetophenones) are reacted with hydroxylamine and sodium acetate in ethanol, followed by crystallization . Additional functionalization, such as alkylation or cyanoethylation, can be achieved using alkylating agents like ethylchloroacetate or acrylonitrile .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation involves a combination of techniques:

  • 1H NMR : To confirm the presence of characteristic proton environments (e.g., aromatic protons, methyl groups) .
  • GC/MS or titration : For purity assessment (≥98% purity is standard) .
  • Melting point analysis : Sharp melting points (e.g., 212–216°C) indicate crystalline purity .

Q. What solvent systems and reaction conditions are optimal for cyclization reactions involving this scaffold?

Ethanol or methanol under reflux (6–7 hours) with hydroxylamine hydrochloride and sodium acetate is commonly used for cyclization. Ice-water quenching precipitates the product, which is then recrystallized using solvents like ethyl acetate or acetonitrile .

Advanced Research Questions

Q. How can reaction yields be optimized during alkylation of this compound derivatives with sterically hindered alkylating agents?

  • Temperature modulation : Lower temperatures (0–5°C) reduce side reactions like over-alkylation.
  • Catalytic bases : Use of mild bases (e.g., K₂CO₃) in aprotic solvents (DMF or DMSO) enhances nucleophilic substitution efficiency .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for bulky substituents .

Q. How do researchers resolve contradictions in pharmacological activity data between this compound derivatives and structurally similar heterocycles?

Contradictions are addressed through:

  • Docking studies : Computational modeling to compare binding affinities with target proteins (e.g., kinases or GPCRs) .
  • SAR analysis : Systematic variation of substituents (e.g., halogenation at position 5 or methyl groups at position 7) to isolate activity trends .
  • In vitro assays : Parallel testing against reference compounds (e.g., imidazo[4,5-b]pyridines) under standardized conditions .

Q. What analytical strategies are employed to troubleshoot purity issues in this compound derivatives?

  • HPLC-DAD/MS : Identifies and quantifies byproducts (e.g., unreacted intermediates or oxidation products) .
  • Recrystallization gradients : Sequential use of polar/non-polar solvents (e.g., ethanol → hexane) removes hydrophobic impurities .
  • Elemental analysis : Validates stoichiometric consistency with molecular formulas (e.g., C₆H₄N₂O₂) .

Q. How are functional group transformations (e.g., cyanoethylation) on the this compound core mechanistically rationalized?

Cyanoethylation proceeds via nucleophilic attack at the oxazole ring’s nitrogen, facilitated by:

  • Base activation : Deprotonation of the NH group enhances nucleophilicity .
  • Electrophilic acrylonitrile : Polarized double bonds enable Michael addition, forming C–N bonds .
  • Kinetic control : Short reaction times prevent polymerization of acrylonitrile .

Methodological Considerations

  • Controlled experiments : Include reference compounds (e.g., thiazolo[4,5-b]pyridines) to benchmark reactivity and biological activity .
  • Data validation : Use triplicate measurements for spectral and assay data to ensure reproducibility .
  • Safety protocols : Handle alkylating agents (e.g., ethylchloroacetate) in fume hoods with appropriate PPE, as outlined in safety data sheets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.